Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate
Description
Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate is a sulfonamide-containing compound featuring a phenylacetate backbone substituted with a 2-chlorophenylsulfonylamino group. Its sulfonamide group may act as a directing group in transition-metal-catalyzed reactions, while the chlorophenyl moiety enhances lipophilicity and stability .
Properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)sulfonylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)14(11-7-3-2-4-8-11)17-22(19,20)13-10-6-5-9-12(13)16/h2-10,14,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKDKDBUQRVQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate typically involves the reaction of 2-chlorobenzenesulfonyl chloride with methyl 2-amino-2-phenylacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Key Compounds:
Methyl 3-chloro-2-(((5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl)amino)benzoate Structural Differences: Contains a triazolo-pyrimidinyl substituent instead of 2-chlorophenyl. Functional Impact: The heterocyclic group enhances herbicidal activity by targeting acetolactate synthase (ALS) enzymes, unlike the phenylacetate core of the target compound . Application: Commercial herbicide (e.g., cloransulam-methyl).
Triflusulfuron Methyl Ester
Table 1: Comparison with Sulfonamide Agrochemicals
Phenylacetic Acid Derivatives
Key Compound: Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)
- Structural Differences : Replaces sulfonamide with a hydroxyl group and lacks chlorine substitution.
- Functional Impact : The hydroxyl group increases acidity (pKa ~3.0), enhancing solubility in polar solvents. The absence of sulfonamide limits metal-coordination capability, reducing utility in catalytic applications .
Table 2: Physicochemical Properties
Perfluorinated Sulfonamide Compounds
Key Compounds: Perfluoroalkylsulfonylamino Fatty Acid Trimers
- Structural Differences : Long perfluorinated chains (C5–C7) replace the chlorophenyl group.
- Functional Impact: Fluorinated chains confer extreme hydrophobicity and environmental persistence.
Catalytic Directing Groups
Key Comparison: Sulfonamides vs. Amides in Pd-Catalyzed C–H Functionalization
Biological Activity
Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate, commonly referred to as Methyl 2-(2-chlorobenzenesulfonamido)-2-phenylacetate, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₄ClNO₄S
- CAS Number : 92426-22-7
- Molecular Weight : 339.8 g/mol
- Physical State : Solid at room temperature
The compound features a sulfonamide group, which is significant for its biological activity, particularly in enzyme inhibition and antibacterial properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, research on related sulfonamide derivatives has shown that they can act as selective inhibitors of tumor cell proliferation. These compounds often target specific pathways involved in cancer cell survival and proliferation.
- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer progression, similar to other styryl benzyl sulfones that have shown efficacy in reducing tumor size in xenograft models .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Key Findings
- In Vitro Studies : Compounds with similar structures have been tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity .
- Mechanism : The antibacterial effects are thought to be mediated through enzyme inhibition and disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
Research Insights
- Inhibitory assays have shown that related compounds can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease .
- The inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria.
Case Study 1: Anticancer Efficacy
A study explored the cytotoxic effects of this compound on human prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antibacterial Screening
In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 12 µM, indicating potent antibacterial activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
